molecular formula C9H6BrNS B8730968 2-(4-Bromothiophen-2-yl)pyridine CAS No. 123784-08-7

2-(4-Bromothiophen-2-yl)pyridine

Cat. No. B8730968
M. Wt: 240.12 g/mol
InChI Key: PTTNOIXNKYFOFH-UHFFFAOYSA-N
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Patent
US07514567B2

Procedure details

2,4-Dibromothiophene (695 mg, 2.87 mmol), 2-(tri-n-butylstannyl)pyridine (830 mg, 1.92 mmol), and tetrakis(triphenylphosphine)palladium (0) (220 mg, 0.19 mmol) were refluxed in 3 mL of toluene at 120° C. overnight. After filtrated out of solid residue, the reaction mixture was purified by flash chromatography using a gradient of ethyl acetate in hexane to give a beige solid as the title compound (340 mg), m/z 240, 242 (MH+).
Quantity
695 mg
Type
reactant
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
220 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([Br:7])[CH:6]=1.C([Sn](CCCC)(CCCC)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1)CCC>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:7][C:5]1[CH:6]=[C:2]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[S:3][CH:4]=1 |^1:37,39,58,77|

Inputs

Step One
Name
Quantity
695 mg
Type
reactant
Smiles
BrC=1SC=C(C1)Br
Name
Quantity
830 mg
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
220 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtrated out of solid residue
CUSTOM
Type
CUSTOM
Details
the reaction mixture was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.